molecular formula C17H11Cl2NO B12035451 N-(2,6-Dichlorophenyl)-1-naphthamide CAS No. 560089-44-3

N-(2,6-Dichlorophenyl)-1-naphthamide

Cat. No.: B12035451
CAS No.: 560089-44-3
M. Wt: 316.2 g/mol
InChI Key: HBIPPMXXAYDZIP-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)-1-naphthamide is an organic compound characterized by the presence of a naphthalene ring bonded to an amide group, which is further substituted with a 2,6-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichlorophenyl)-1-naphthamide typically involves the reaction of 2,6-dichloroaniline with 1-naphthoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

2,6-Dichloroaniline+1-Naphthoyl chlorideThis compound+HCl\text{2,6-Dichloroaniline} + \text{1-Naphthoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,6-Dichloroaniline+1-Naphthoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichlorophenyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,6-Dichlorophenyl)-1-naphthamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,6-Dichlorophenyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorophenyl)-1-naphthamide
  • N-(2,6-Dichlorophenyl)-2-indolinone
  • N-(2,6-Dichlorophenyl)-N-mesitylformamidine dithiocarbamate

Uniqueness

N-(2,6-Dichlorophenyl)-1-naphthamide is unique due to its specific substitution pattern and the presence of both naphthalene and dichlorophenyl groups. This structural combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

560089-44-3

Molecular Formula

C17H11Cl2NO

Molecular Weight

316.2 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C17H11Cl2NO/c18-14-9-4-10-15(19)16(14)20-17(21)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,20,21)

InChI Key

HBIPPMXXAYDZIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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